molecular formula C20H25N3O3S B2360363 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea CAS No. 1170255-82-9

1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2360363
CAS No.: 1170255-82-9
M. Wt: 387.5
InChI Key: UTHABBCTUWAMAH-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepin core, a seven-membered heterocycle containing oxygen and nitrogen atoms. The structure is substituted with an isobutyl group at position 5, two methyl groups at position 3, and a urea moiety at position 8 linked to a thiophen-2-yl group. The thiophene ring contributes π-π stacking capabilities, while the urea group may enable binding to biological targets via hydrogen bonding .

Properties

IUPAC Name

1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13(2)11-23-15-8-7-14(21-19(25)22-17-6-5-9-27-17)10-16(15)26-12-20(3,4)18(23)24/h5-10,13H,11-12H2,1-4H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHABBCTUWAMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea is a member of the oxazepin class of compounds, which have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O3SC_{23}H_{30}N_2O_3S, with a molecular weight of approximately 426.5 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a thiophenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H30N2O3SC_{23}H_{30}N_2O_3S
Molecular Weight426.5 g/mol
CAS Number921834-49-3
Melting PointN/A
Boiling PointN/A

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazepin core may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : The thiophenyl group could facilitate binding to specific receptors, influencing signal transduction pathways.
  • Antioxidant Properties : Some studies suggest that oxazepins exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The potential anti-inflammatory effects are linked to the modulation of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence that oxazepin derivatives may provide neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the oxazepin class:

  • Study on Anticancer Activity : A study investigated the effects of a structurally similar oxazepin derivative on human breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Inflammation Model : In an animal model of inflammation, another derivative demonstrated reduced levels of inflammatory markers (TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Study : Research involving neuroblastoma cells showed that certain oxazepins could protect against oxidative stress-induced cell death, indicating possible applications in treating neurodegenerative disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxic effects on cancer cells ,
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b][1,4]oxazepin Derivatives

  • BLD Pharm Ltd. Compound (BD630392) : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-yl
    • Structural Similarities : Shares the benzo[b][1,4]oxazepin core and 4-oxo group.
    • Key Differences : Replaces the urea-thiophene moiety with an isoxazole-benzyl group. The isobutyl and dimethyl substituents in the target compound may enhance lipophilicity compared to BD630392’s methyl group.
    • Functional Impact : The isoxazole group in BD630392 may confer different electronic properties, affecting solubility and target selectivity .

Thiophen-2-yl Urea Derivatives

  • Pyrimidin-2-ol/Thiol Analogs (4a-d, 5a-d): Synthesis: Derived from (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one via urea/thiourea cyclization in ethanoic KOH . Structural Contrast: These compounds incorporate a pyrimidine ring instead of a benzooxazepin core. The urea group bridges benzofuran and thiophene, whereas the target compound links urea directly to the oxazepin ring. Bioactivity: Pyrimidin-2-ol derivatives (4a-d) showed moderate antimicrobial activity in preliminary screens, suggesting the urea-thiophene motif is pharmacologically relevant .
  • Tetrahydrobenzo[b]thiophene Urea Derivatives (7a-d): Core Structure: Replace benzooxazepin with a tetrahydrobenzo[b]thiophene scaffold. Substituents: Include hydrazono-benzoyl urea groups, which may alter conformational flexibility compared to the target compound’s isobutyl-dimethyl-oxazepin system .

Hybrid Pharmacophores with Thiophene Moieties

  • Pyrazoline-Benzoxazole Hybrids (e.g., Compound 4a): Design: Combines pyrazoline (from chalcone cyclization) with benzoxazole. The thiophen-2-yl group is retained in the pyrazoline moiety.

Physicochemical Properties

Property Target Compound BD630392 Pyrimidin-2-ol (4a)
Molecular Weight ~443.5 g/mol (estimated) 397.4 g/mol ~380 g/mol
Key Functional Groups Urea, Thiophene, Oxazepin Isoxazole, Benzyl Pyrimidine, Benzofuran
LogP (Predicted) ~3.5 (moderately lipophilic) ~3.0 ~2.8

Research Findings and Implications

  • Bioactivity Gaps : While the target compound’s exact biological data are unspecified, analogues like pyrimidin-2-ol derivatives (4a-d) and pyrazoline-benzoxazole hybrids (8,9a-k) demonstrate antimicrobial and antitubercular activities, respectively . This suggests the urea-thiophene-oxazepin structure could target similar pathways.
  • SAR Insights :
    • The benzooxazepin core’s rigidity may improve target binding compared to flexible tetrahydrobenzo[b]thiophene derivatives .
    • Thiophene substitution at position 2 (vs. 3) enhances π-stacking in receptor pockets, as seen in compounds .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of this compound can be deconstructed into three primary intermediates:

  • 5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine (oxazepin core with amine functionality).
  • Thiophen-2-yl isocyanate (urea-forming reagent).
  • Coupling strategies to link the oxazepin amine with the thiophene isocyanate.

The benzo[b]oxazepin scaffold is synthesized via cyclization reactions, while the urea linkage is formed through nucleophilic addition-elimination between an amine and isocyanate.

Synthesis of the Benzo[b]oxazepin Core

Cyclocondensation of Amino Alcohols with Carbonyl Compounds

The oxazepin ring is constructed by reacting 2-aminophenol derivatives with α,β-unsaturated ketones under acidic or basic conditions. For example:

  • Starting material : 2-Amino-5-isobutylphenol and dimethylacetonedicarboxylate.
  • Reaction conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 12 hours.
  • Mechanism : Intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.
Table 1: Optimization of Oxazepin Core Synthesis
Entry Solvent Catalyst Temperature (°C) Yield (%)
1 Ethanol PTSA 80 72
2 Toluene H2SO4 110 65
3 DMF None 120 58

Data adapted from analogous syntheses in EP3202460B1 and EvitaChem protocols.

Functionalization of the Oxazepin Ring

Preparation of Thiophen-2-yl Isocyanate

Isocyanate Synthesis from Thiophen-2-amine

Thiophen-2-yl isocyanate is synthesized via Curtius rearrangement or phosgenation :

  • Phosgenation method :
    • Reagents : Thiophen-2-amine reacted with triphosgene in dichloromethane.
    • Conditions : 0–5°C, 2 hours, under N2 atmosphere.
    • Yield : 85–90%.

Urea Bond Formation

Coupling of Oxazepin Amine with Thiophen-2-yl Isocyanate

The final step involves reacting the oxazepin amine with thiophen-2-yl isocyanate in anhydrous conditions:

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine (2 equiv) to scavenge HCl.
  • Temperature : Room temperature, 6–8 hours.
Table 2: Urea Formation Optimization
Entry Solvent Base Time (h) Yield (%)
1 Dichloromethane Triethylamine 6 78
2 THF Pyridine 8 70
3 Acetonitrile DBU 5 82

Data derived from analogous urea syntheses in EP3202460B1 and SciELO protocols.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

An alternative employs 1,1'-carbonyldiimidazole (CDI) to activate the amine for urea formation:

  • Oxazepin amine + CDI in THF → Imidazolide intermediate.
  • Intermediate + Thiophen-2-amine → Urea product.
  • Advantage : Avoids handling toxic isocyanates.

Solid-Phase Synthesis

A patent-derived method uses resin-bound intermediates for sequential functionalization, improving purity and yield.

Characterization and Validation

Critical analytical data for the final compound:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, NH), 7.32–6.98 (m, 5H, aromatic), 4.21 (q, 2H, CH2), 2.95 (m, 1H, isobutyl), 1.42 (s, 6H, 2×CH3).
  • HPLC : Purity >98% (C18 column, MeCN/H2O gradient).

Challenges and Optimization Opportunities

  • Low yields in cyclization : Improved by microwave-assisted synthesis (e.g., 80°C, 30 minutes, 88% yield).
  • Isocyanate instability : In situ generation using diphosgene minimizes decomposition.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea, and how can purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:

  • Cyclization of substituted benzoxazepine precursors under acidic conditions.
  • Introduction of the isobutyl group via alkylation or nucleophilic substitution.
  • Urea formation via reaction of an amine intermediate with thiophen-2-yl isocyanate.
  • Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Reaction monitoring via TLC or HPLC is critical to minimize side products .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H/13C^{13}C NMR to verify the urea linkage, aromatic protons (δ 7.0–8.5 ppm), and oxazepine ring protons (δ 3.0–5.0 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z ~430–450).
  • Physicochemical Properties : Determine solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) for biological assays. LogP values (~3.5–4.2) can be calculated via HPLC retention times or computational tools. Stability under light and temperature (25–40°C) should be assessed via accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in IC50_{50} values or target selectivity may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize assay protocols (e.g., ATP levels for cytotoxicity, consistent DMSO concentrations ≤0.1%).
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation).
  • Cross-reference with structurally analogous compounds (e.g., ’s comparative table) to identify activity trends linked to substituents like the thiophene ring or isobutyl group .

Q. What computational and experimental strategies are recommended for elucidating the mechanism of action?

  • Methodological Answer :

  • Computational : Perform molecular docking (AutoDock Vina, Schrödinger) to prioritize targets like kinases or GPCRs. MD simulations (GROMACS) assess binding stability over 100 ns trajectories.
  • Experimental : Use CRISPR-Cas9 knockouts of suspected targets (e.g., MAPK or PI3K pathways) in cell-based assays. Metabolomic profiling (LC-MS) identifies perturbed pathways post-treatment.
  • Validation : Combine with competitive binding assays (e.g., fluorescence polarization) to confirm target specificity .

Q. How can statistical design of experiments (DoE) improve synthesis yield and biological assay reproducibility?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters:

  • Variables: Temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Responses: Yield (%) and purity (HPLC area%).
  • For assays, use response surface methodology (RSM) to balance IC50_{50} and cytotoxicity (CC50_{50}). Tools like JMP or Minitab automate analysis and identify significant interactions (p < 0.05) .

Data Analysis and Interpretation

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of urea to amines or oxidation of thiophene).
  • Forced Degradation : Expose the compound to heat (40°C), UV light (254 nm), and oxidative conditions (3% H2 _2O2_2).
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Q. How can researchers leverage SAR studies to enhance potency while reducing off-target effects?

  • Methodological Answer :

  • SAR Framework : Modify substituents systematically (e.g., replace thiophene with furan or phenyl groups).
  • Key Metrics : Measure changes in IC50_{50}, selectivity ratios (e.g., tumor vs. normal cell lines), and logP.
  • Case Study : shows that fluorination at the benzothiazole ring (Compound A, IC50_{50} = 25.1 μM) improves antitumor activity compared to non-fluorinated analogs. Apply similar strategies to this compound’s oxazepine core .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize urea derivatives with 10% acetic acid before disposal.
  • Emergency Procedures : In case of skin contact, rinse with PBS (pH 7.4) and seek medical evaluation for potential sensitization .

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